Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-
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Overview
Description
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is a complex organic compound that features a unique combination of a brominated benzodioxole, a tetrazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated to form 6-bromo-1,3-benzodioxole.
Formation of the Tetrazole Ring: The brominated benzodioxole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Coupling with Pyridine: The final step involves coupling the tetrazole derivative with a pyridine moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated benzodioxole moiety.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzodioxole ring .
Scientific Research Applications
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets. The brominated benzodioxole moiety is known to interact with enzymes and receptors, while the tetrazole ring can form strong hydrogen bonds with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety but lacks the tetrazole and pyridine rings.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows for diverse interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C14H10BrN5O2 |
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Molecular Weight |
360.17 g/mol |
IUPAC Name |
3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H10BrN5O2/c15-11-5-13-12(21-8-22-13)4-10(11)7-20-18-14(17-19-20)9-2-1-3-16-6-9/h1-6H,7-8H2 |
InChI Key |
SEBBQMRGNCPNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CN=CC=C4)Br |
Origin of Product |
United States |
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